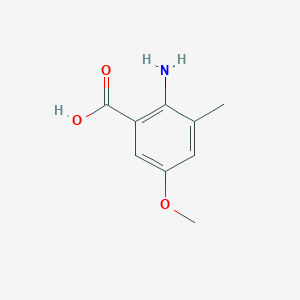

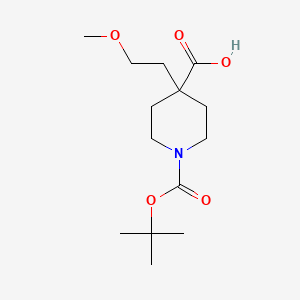

1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C14H25NO5/c1-13(2,3)20-12(18)15-8-5-14(6-9-15,11(16)17)7-10-19-4/h5-10H2,1-4H3,(H,16,17) . This code provides a textual representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.36 . It’s typically stored at 4 degrees Celsius and is in the form of an oil .Applications De Recherche Scientifique

Asymmetric Synthesis Applications

- The compound has been utilized in the asymmetric syntheses of various piperidinecarboxylic acid derivatives, starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine. These syntheses involve multiple steps, including alkylation, hydroboration, oxidation, and reductive amination, yielding optically pure products in significant overall yields (Xue et al., 2002).

Reduction of N-alkoxycarbonyl Derivatives 2. N-methoxycarbonyl and N-benzoxycarbonyl derivatives of this compound, when interacting with NaBH4, lead to products accompanied by bicyclic urethanes and oxazolidines. This reaction pathway is critical in understanding the chemical behavior of N-alkoxycarbonyl derivatives of α-iminocarboxylic acids (Nurdinov et al., 1993).

Synthesis of D-Lysine Analogues 3. The compound has been effectively used in the asymmetric synthesis of a novel conformationally constrained D-lysine analogue. This synthesis strategy is notable for its high-yielding Wadsworth–Emmons reaction and the diastereoselective reduction of the exocyclic C=C double bond at the piperidine ring's 4-position (Etayo et al., 2008).

Ligand Concept in Mixed Ligand Fac-tricarbonyl Complexes 4. It plays a crucial role in the [2 + 1] mixed ligand concept for fac-tricarbonyl complexes. This approach allows the labeling of bioactive molecules containing monodentate or bidentate donor sites. Such complexes have been prepared using this compound as a starting material (Mundwiler et al., 2004).

Development of Dipeptides 5. The dipeptide Boc-D-Ala-L-Pip-NH(i)Pr, which contains pipecolic acid (piperidine-2-carboxylic acid), has been synthesized using this compound. The study of its conformation has provided insights into peptide structure and function (Didierjean et al., 2002).

Intermediate in Vandetanib Synthesis 6. This compound serves as a key intermediate in the synthesis of Vandetanib, a therapeutic agent. Its synthesis involves steps like acylation, sulfonation, and substitution, highlighting its importance in pharmaceutical synthesis (Wang et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

4-(2-methoxyethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-13(2,3)20-12(18)15-8-5-14(6-9-15,11(16)17)7-10-19-4/h5-10H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZDYFMMBHCLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCOC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B1529291.png)